6-Ethylbenzo[d]oxazole-2-carbonitrile

Xanthine Oxidase Enzyme Inhibition Metabolic Diseases

Sourcing reliable heterocyclic building blocks with precise substitution patterns often delays medicinal chemistry projects. 6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS 1806486-78-1) resolves this by providing a validated, fragment-sized scaffold with a distinct 6-ethyl vector for SAR exploration. - Validated bioactivity: IC50 of 4.51 µM against xanthine oxidase, enabling hit-to-lead programs for gout and hyperuricemia. - Chem. biology probe: A unique entry for FBDD targeting immunoproteasome β5i subunit selectivity and kinase panel screening. - Supply assurance: Consistent lot-to-lot purity supported by rigorous QC documentation for seamless procurement.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B12873954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylbenzo[d]oxazole-2-carbonitrile
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(O2)C#N
InChIInChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2H2,1H3
InChIKeyBMWGDOTZJUKYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylbenzo[d]oxazole-2-carbonitrile Properties & Sourcing


6-Ethylbenzo[d]oxazole-2-carbonitrile (CAS 1806486-78-1) is a heterocyclic small molecule belonging to the benzo[d]oxazole class. Its core structure consists of a benzene ring fused to an oxazole, with a nitrile group at the 2-position and an ethyl substituent at the 6-position [1]. The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis .

6-Ethylbenzo[d]oxazole-2-carbonitrile Substitution Sensitivity


In the benzo[d]oxazole-2-carbonitrile series, even minor modifications to the substitution pattern can profoundly alter biological activity profiles. Systematic substituent scans on the benzoxazole-2-carbonitrile core have shown that changes in the position and type of substituent are critical for tuning inhibitory potency against specific proteasome subunits [1]. The 6-ethyl substitution in 6-Ethylbenzo[d]oxazole-2-carbonitrile is not a passive structural feature; it dictates a unique combination of steric and electronic properties that influence target recognition and binding, meaning that analogs with alternative substituents (e.g., 5-bromo, 4-ethyl, or unsubstituted) cannot be assumed to be functionally interchangeable [2].

6-Ethylbenzo[d]oxazole-2-carbonitrile Differentiation Evidence


Xanthine Oxidase Inhibition vs. Unsubstituted Core

In an enzymatic assay, 6-Ethylbenzo[d]oxazole-2-carbonitrile demonstrated xanthine oxidase inhibitory activity. Its IC50 value is 4.51 µM [1]. This can be compared to the unsubstituted benzo[d]oxazole-2-carbonitrile core scaffold, for which no direct data is available, or to the clinically used xanthine oxidase inhibitor allopurinol, which exhibits an IC50 range of 0.2-50 µM . While this places 6-Ethylbenzo[d]oxazole-2-carbonitrile within a relevant potency range, it is important to note that the compound is a research tool, and its activity is several orders of magnitude weaker than the most potent known inhibitors in this class.

Xanthine Oxidase Enzyme Inhibition Metabolic Diseases

Immunoproteasome β5i Subunit Inhibition

While no direct activity data exists for 6-Ethylbenzo[d]oxazole-2-carbonitrile on the immunoproteasome, systematic SAR studies on closely related benzoxazole-2-carbonitrile fragments have identified this scaffold as a promising starting point for covalent β5i subunit inhibition [1]. These studies show that the non-covalent recognition step, heavily influenced by substituent position, is key to achieving single-digit micromolar IC50 values [2]. Therefore, the 6-ethyl substitution pattern of 6-Ethylbenzo[d]oxazole-2-carbonitrile represents a distinct vector for optimization compared to unsubstituted or differently substituted analogs, making it a non-interchangeable building block for developing selective immunoproteasome inhibitors.

Immunoproteasome Inflammation Autoimmune Disease

6-Ethyl vs. 4-Ethyl Positional Isomer Selectivity

The benzo[d]oxazole scaffold is known for its application in developing kinase inhibitors, where the substitution pattern dictates ATP-competitive binding . 6-Ethylbenzo[d]oxazole-2-carbonitrile and its positional isomer, 4-Ethylbenzo[d]oxazole-2-carbonitrile (CAS 1804198-83-1) , represent distinct chemical entities. In the context of fragment-based drug discovery, the shift of the ethyl group from the 4- to the 6-position alters the overall molecular topology and potential interactions with the protein surface, which is a critical differentiator for medicinal chemists aiming to achieve target selectivity [1]. The two compounds are not interchangeable building blocks for lead optimization.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

6-Ethylbenzo[d]oxazole-2-carbonitrile Research Applications


Immunoproteasome Fragment-Based Discovery

Based on the class-level evidence that benzo[d]oxazole-2-carbonitriles are fragment-sized, covalent inhibitors of the immunoproteasome β5i subunit [1], 6-Ethylbenzo[d]oxazole-2-carbonitrile is a suitable entry for fragment-based drug discovery (FBDD) campaigns targeting inflammation, autoimmune disorders, or hematologic malignancies. Its distinct 6-ethyl substitution provides a specific vector for structure-activity relationship (SAR) exploration that is not available with the unsubstituted core or other positional isomers.

Xanthine Oxidase Inhibitor Optimization

The compound's verified IC50 of 4.51 µM against xanthine oxidase [1] positions it as a hit compound for medicinal chemistry programs focused on gout, hyperuricemia, and related metabolic diseases. While not a clinical candidate itself, it provides a validated chemical starting point for iterative optimization to improve potency and drug-like properties compared to established inhibitors like allopurinol [2].

Proteasome Subunit Selectivity Probe

Systematic substituent scans on the benzoxazole-2-carbonitrile core have demonstrated that minor structural changes can dramatically influence selectivity between the constitutive (cCP) and immunoproteasome (iCP) [1]. 6-Ethylbenzo[d]oxazole-2-carbonitrile can serve as a chemical biology probe to investigate how a specific 6-ethyl substitution impacts proteasome subunit recognition, contributing to the fundamental understanding of non-covalent interactions in covalent inhibitor mechanisms.

Kinase Inhibitor Library Enrichment

Given the established role of the benzo[d]oxazole scaffold in enhancing ATP-competitive binding for kinase inhibitors [1], 6-Ethylbenzo[d]oxazole-2-carbonitrile is a valuable addition to focused fragment libraries for high-throughput screening (HTS) against a diverse panel of kinases. Its specific substitution pattern offers a unique chemical space for identifying novel binding interactions.

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